Product packaging for 4-Cyclohexylcyclohexanone(Cat. No.:CAS No. 56025-96-8)

4-Cyclohexylcyclohexanone

Cat. No.: B7771329
CAS No.: 56025-96-8
M. Wt: 180.29 g/mol
InChI Key: JLYNSPSTPQAEAX-UHFFFAOYSA-N
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Description

Scholarly Context and Significance in Bicyclic Ketone Chemistry

The significance of 4-Cyclohexylcyclohexanone (B1606340) in the realm of bicyclic ketone chemistry stems from its unique structural arrangement and the reactivity this imparts. Ketones, in general, are a pivotal class of organic compounds defined by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comwikipedia.org This carbonyl group is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic, which is the basis for many of their characteristic reactions. wikipedia.org

In the case of this compound, the presence of two cyclohexyl rings influences its physical and chemical behavior. Compared to a simpler analog like cyclohexanone (B45756), which has a single ring, the addition of the second cyclohexyl group at the 4-position results in a molecule with a larger, more hydrophobic character. solubilityofthings.com This structural feature is significant in applications where specific solubility and stability properties are desired.

Its role as a synthetic intermediate is a key aspect of its scholarly importance. For instance, it is a precursor in the synthesis of tercyclohexanones. thieme-connect.de Furthermore, it serves as a crucial starting material for producing 4-(4'-alkyl cyclohexyl) cyclohexanol (B46403), which in turn is used in the synthesis of liquid crystal materials that benefit from the stability of the dicyclohexyl skeleton. google.com The reactivity of its ketone group allows for transformations such as reduction to form the corresponding alcohol, 4-cyclohexylcyclohexanol (B1359936), and oxidation reactions.

Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₂₀O nih.govsigmaaldrich.com
Molecular Weight180.29 g/mol sigmaaldrich.comcymitquimica.com
AppearanceColorless to pale yellow liquid
Flash Point111.11 °C (232.00 °F) thegoodscentscompany.com
CAS Number92-68-2 sigmaaldrich.com

Historical Perspective on its Emergence in Chemical Literature

The emergence of this compound in chemical literature is closely tied to the development of synthetic methodologies for cyclohexanone derivatives. A notable method for its preparation involves the self-condensation of cyclohexanone to produce cyclohexylidene cyclohexanone, which is then hydrogenated to yield this compound. epo.org Patents from the 1980s describe this process, indicating its industrial relevance for some time. epo.org These methods often utilize noble metal catalysts like platinum or palladium for the hydrogenation step. epo.org

More recent research has focused on developing greener and more efficient synthetic routes. For example, a method has been developed for the oxidation of 4-(4'-n-alkyl cyclohexyl)cyclohexanol to 4-(4'-n-alkyl cyclohexyl)cyclohexanone using hydrogen peroxide as a clean oxidant and a tungstate-based catalyst system. google.com This process is highlighted for its high yield and the production of water as the only byproduct. google.com

Beyond its synthesis, this compound has also appeared in other research contexts. For instance, it has been used in studies related to olfaction to investigate the role of molecular structure in cross-adaptation of scents. oup.comresearchgate.net It has also been part of broader chemical analyses for its potential biological interactions in in vitro assays. nih.gov

Key Synthesis Methods for this compound and Derivatives
MethodStarting MaterialKey Reagents/CatalystsProductReference
HydrogenationCyclohexylidene cyclohexanoneHydrogen gas, Platinum or Palladium catalystThis compound epo.org
Tungstate-catalyzed oxidation4-(4'-n-alkyl cyclohexyl)cyclohexanolSodium tungstate, Phosphotungstic acid, Hydrogen peroxide4-(4'-n-alkyl cyclohexyl)cyclohexanone google.com
AlkylationThis compoundDianion of 4,4-(ethylenedioxy)cyclohexanecarboxylic acid1-carboxy-1′-hydroxyl-1,1′:4′,1″-tercyclohexan-4-one ethylene (B1197577) ketal thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B7771329 4-Cyclohexylcyclohexanone CAS No. 56025-96-8

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-one
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InChI

InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNSPSTPQAEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8040721
Record name 4-Cyclohexylcyclohexanone
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Molecular Weight

180.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-68-2, 56025-96-8
Record name [1,1′-Bicyclohexyl]-4-one
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Record name (1,1'-Bicyclohexyl)one
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Record name 4-CYCLOHEXYLCYCLOHEXANONE
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Advanced Synthetic Methodologies for 4 Cyclohexylcyclohexanone and Its Homologues

Catalytic Hydrogenation of Cyclohexanone (B45756) and Related Precursors

Catalytic hydrogenation is a cornerstone in the synthesis of cyclohexanone derivatives. This process involves the addition of hydrogen across double bonds in a precursor molecule, facilitated by a catalyst. In the context of 4-cyclohexylcyclohexanone (B1606340), this typically involves either the hydrogenation of a C12 precursor derived from phenol (B47542) or the direct transformation of cyclohexanone under specific conditions that promote dimerization and subsequent reduction. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired product and away from undesired byproducts like cyclohexanol (B46403). 20.210.105researchgate.net

Investigations into Platinum-Group Metal Catalysts (e.g., Pt–Sn, Pd) for Selective Cyclohexanone Transformation

Platinum-group metals (PGMs), including platinum (Pt) and palladium (Pd), are highly effective for hydrogenation reactions due to their unique electronic structures. semanticscholar.orgmdpi.com Research has explored the use of these metals, often in bimetallic or supported forms, to control the selectivity of cyclohexanone transformations.

Studies on Pt–Sn surface alloys have revealed a significant influence of the catalyst composition on activity. princeton.edu For the hydrogenation of cyclohexanone at 325 K, the activity was substantially higher for Pt–Sn alloy catalysts compared to a pure Pt(111) surface, with the activity increasing proportionally to the amount of tin in the surface layer. princeton.edu The apparent activation energy for cyclohexanone hydrogenation was found to decrease with the addition of Sn, from 16.2 kcal/mol on Pt(111) to 12.4 kcal/mol on a (√3 × √3)R30° Sn/Pt(111) alloy. princeton.edu

Palladium-based catalysts are also widely used, particularly in the selective hydrogenation of phenol to produce cyclohexanone, which can be a precursor. 20.210.105researchgate.net Supported palladium nanoparticles, for example on carbon or alumina, have demonstrated high conversion rates. 20.210.105nih.gov The addition of promoters or the use of specific supports can further enhance selectivity by preventing the over-reduction of cyclohexanone to cyclohexanol. 20.210.105researchgate.net

Utilization of Zeolite-Based Catalysts in Cyclohexanone Conversion Pathways

Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can be utilized as catalyst supports or as catalysts themselves. Their properties, such as shape selectivity and the presence of Brønsted acid sites, can be exploited in cyclohexanone conversion. researchgate.net

In the context of producing cyclohexanone from phenol, palladium supported on NaY zeolite has been used effectively in combination with a Lewis acid co-catalyst. researchgate.netnih.gov The zeolite framework can help disperse the metal nanoparticles and influence the reaction environment. Bifunctional Pt/USY zeolite catalysts have been employed for the hydroconversion of larger molecules like octylcyclohexane, demonstrating the zeolite's role in isomerization and cracking reactions via carbenium ion intermediates at acidic sites. kuleuven.be This principle can be applied to the conversion of cyclohexanone dimers, where the zeolite's acidic function could facilitate isomerization steps while the metal component handles hydrogenation.

Exploration of Bifunctional Catalysis for Enhanced Activity and Selectivity

Bifunctional catalysts possess two distinct types of active sites, typically a metal site for hydrogenation/dehydrogenation and an acidic or basic site for other transformations like isomerization, dehydration, or condensation. kuleuven.beosti.gov This synergistic action can create highly selective pathways to complex molecules.

A prominent example is the use of a dual catalyst system combining nanoparticulate palladium (on supports like carbon, alumina, or NaY zeolite) with a Lewis acid such as AlCl₃ for the selective hydrogenation of phenol to cyclohexanone. 20.210.105researchgate.netnih.gov In this system, the palladium catalyzes the hydrogenation of the phenol ring, while the Lewis acid is suggested to enhance this step and subsequently inhibit the further hydrogenation of the cyclohexanone product to cyclohexanol. 20.210.105researchgate.netnih.gov This approach achieved over 99.9% conversion of phenol with >99.9% selectivity to cyclohexanone. 20.210.105nih.gov Similarly, a composite system of Pd/C and heteropoly acid has been shown to enhance catalytic performance by suppressing the formation of cyclohexanol. osti.govosti.gov

The concept is also demonstrated in the hydroconversion of octylcyclohexane over a bifunctional Pt/USY zeolite catalyst, where metal sites perform dehydrogenation/hydrogenation and the zeolite's acid sites catalyze rearrangements and cracking of the hydrocarbon intermediates. kuleuven.be

Role of Reaction Conditions (Temperature, Pressure, Solvent) in Catalytic Efficiency

Reaction conditions play a critical role in determining the outcome of catalytic hydrogenation, influencing reaction rates, conversion, and product selectivity.

Temperature: The effect of temperature is often dramatic. In the hydrogenation of cyclohexanone over Pt and Pt-Sn catalysts, cyclohexanol was the main product in the 325–400 K range. princeton.edu At higher temperatures of 425–500 K, the products shifted to cyclohexene (B86901) and cyclohexane (B81311). Strikingly, at 600 K, the reaction became essentially 100% selective for the C12 coupling product, cyclohexylcyclohexene, a direct precursor to this compound. princeton.edu

Pressure: Hydrogen pressure can also affect efficiency and selectivity. In the Pd/C-AlCl₃ catalyzed hydrogenation of phenol, increasing hydrogen pressure shortened the time required to achieve complete conversion but also led to a slight reduction in the selectivity towards cyclohexanone. 20.210.105

Solvent: The choice of solvent can influence catalyst performance and reaction pathways. In the phenol hydrogenation using a Pd/C-AlCl₃ system, dichloromethane (B109758) was identified as the most effective solvent among several tested. 20.210.105

Effect of Temperature on Cyclohexanone Hydrogenation Products over Pt(111) and Pt-Sn Catalysts princeton.edu
Temperature Range (K)Main Product(s)Selectivity
325–400CyclohexanolPrimary product
425–500Cyclohexene, CyclohexanePrimary products
600Cyclohexylcyclohexene~100%

Condensation and Coupling Reactions in this compound Synthesis

An alternative and highly effective route to this compound involves first constructing the C12 carbon skeleton through a condensation or coupling reaction, followed by a hydrogenation step. This strategy separates the carbon-carbon bond formation from the reduction step, allowing for optimization of each stage.

Cyclohexanone Self-Condensation and Subsequent Hydrogenation

This two-step process begins with the self-condensation of cyclohexanone, an aldol (B89426) condensation reaction that can be catalyzed by either acids or bases. nih.gov This reaction produces a dimer, which exists as a pair of isomers: 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone. nih.gov The key to this initial step is to achieve high selectivity for this dimer while minimizing the formation of trimers and other polymers. nih.gov

Using a perfluorosulfonic acid resin catalyst (HRF5015), the self-condensation of cyclohexanone has been shown to proceed with a dimer selectivity approaching 100% at temperatures up to 100°C. nih.gov The subsequent step involves the catalytic hydrogenation of this unsaturated C12 ketone dimer. This hydrogenation reduces both the carbon-carbon double bond and the ketone's carbonyl group. To obtain this compound, a selective hydrogenation of the double bond is required, followed by isomerization if necessary, or a full hydrogenation to cyclohexylcyclohexanol followed by selective oxidation. The formation of cyclohexylcyclohexene directly from cyclohexanone at high temperatures over platinum catalysts also points to a pathway involving dimerization followed by dehydration and hydrogenation. princeton.edu

Catalyst Systems for Cyclohexanone and Phenol Conversion
Catalyst SystemReactionKey FindingsReference
Pt–Sn/Pt(111)Cyclohexanone HydrogenationActivity increases with Sn content. Product selectivity is highly temperature-dependent, yielding a C12 product at 600 K. princeton.edu
Pd/C + AlCl₃Phenol HydrogenationBifunctional system with >99.9% conversion and >99.9% selectivity to cyclohexanone under optimized conditions. 20.210.105nih.gov
Pd/NaY Zeolite + AlCl₃Phenol HydrogenationDemonstrates the use of zeolite supports in bifunctional catalysis for high selectivity. researchgate.netnih.gov
HRF5015 ResinCyclohexanone Self-CondensationAchieves nearly 100% selectivity to the C12 dimer, a key intermediate. nih.gov

Grignard-Type Approaches in Cyclohexylcyclohexanone Formation

The construction of the this compound carbon skeleton can be efficiently achieved through a Grignard-type reaction, a powerful and well-established method for carbon-carbon bond formation. organic-chemistry.orgorganicchemistrytutor.com This approach is typically a two-step process involving the initial synthesis of a key alcohol intermediate, followed by its oxidation to the target ketone.

The primary route involves the reaction of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, with cyclohexanone. study.comchegg.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. pearson.comyoutube.com This addition reaction, after an acidic workup, yields the tertiary alcohol precursor, 1-cyclohexylcyclohexanol. study.com

The synthesis sequence is as follows:

Formation of the Grignard Reagent : Bromocyclohexane is reacted with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium bromide. study.com

Nucleophilic Addition : The prepared Grignard reagent is then added to cyclohexanone. The reaction mixture is subsequently treated with a dilute acid (e.g., H₃O⁺) to hydrolyze the intermediate magnesium alkoxide, yielding 1-cyclohexylcyclohexanol. chemguide.co.uk

Oxidation : The final step is the oxidation of the secondary alcohol, 1-cyclohexylcyclohexanol, to the desired product, this compound. study.com

This method is highly versatile, allowing for the synthesis of various substituted cyclohexylcyclohexanone homologues by simply changing the starting Grignard reagent or the ketone. chemguide.co.uk

StepReactionKey ReagentsIntermediate/Product
1Grignard Reagent FormationBromocyclohexane, Magnesium (Mg), Diethyl etherCyclohexylmagnesium bromide
2Nucleophilic AdditionCyclohexanone, H₃O⁺ (workup)1-Cyclohexylcyclohexanol
3OxidationOxidizing Agent (e.g., PCC, H₂O₂)This compound

Green Chemistry Principles in this compound Production

Modern synthetic chemistry places significant emphasis on the incorporation of green chemistry principles to reduce environmental impact. For the production of this compound, this involves the use of environmentally benign oxidants and designing synthetic routes with high atom economy.

Oxidant-Mediated Syntheses with Reduced Environmental Impact (e.g., Hydrogen Peroxide Systems)

The oxidation of the 1-cyclohexylcyclohexanol intermediate is a critical step where green principles can be effectively applied. Traditional oxidizing agents, such as chromium-based reagents, are effective but generate toxic waste. A greener alternative is the use of hydrogen peroxide (H₂O₂), an inexpensive and environmentally friendly oxidant whose only byproduct is water. tandfonline.commdpi.comyoutube.com

The oxidation of secondary alcohols to ketones using H₂O₂ is often facilitated by a catalyst. Various metal-based catalytic systems have been developed that show high efficiency and selectivity. organic-chemistry.org These catalysts activate the hydrogen peroxide, enabling the selective oxidation of the alcohol without significant side reactions. youtube.com

Catalyst SystemKey FeaturesReference Finding
Tungsten-based catalystsEfficiently promotes oxidation of secondary alcohols with H₂O₂. Can be used in recyclable, polymeric forms.A recyclable, polymeric phosphotungstate catalyst afforded corresponding carbonyl compounds in up to quantitative yield. organic-chemistry.org
Iron (Fe₃O₄) nanoparticlesMagnetic nanoparticles allow for easy recovery and reuse of the catalyst. The reaction proceeds in an aqueous medium.Magnetically separable Fe₃O₄ nanoparticles efficiently catalyze the green oxidation of alcohols in water. tandfonline.com
Bismuth Bromide (BiBr₃)An efficient catalyst for the oxidation of various alcohols with aqueous hydrogen peroxide.Provides carbonyl compounds in good yields under mild conditions. organic-chemistry.org
Titanium (IV) oxide (TiO₂)Heterogeneous nanocrystalline catalyst that can be recovered and reused with consistent activity.The protocol is economical and clean, consisting of a green reagent, solvent, and catalyst. tandfonline.com

The use of such catalytic systems with hydrogen peroxide significantly reduces the environmental footprint of this compound synthesis compared to stoichiometric chromium-based oxidations.

Atom Economy and Byproduct Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with low atom economy generate significant waste.

For example, in the reaction of cyclohexylmagnesium bromide with cyclohexanone: C₆H₁₁MgBr + C₆H₁₀O → C₁₂H₂₁OMgBr C₁₂H₂₁OMgBr + H₂O → C₁₂H₂₂O + Mg(OH)Br

Multi-step Total Syntheses Incorporating this compound Scaffolds

The 4-substituted cyclohexanone motif is a valuable structural unit found in numerous complex natural products. As such, synthetic strategies that form this scaffold, including those analogous to the synthesis of this compound, are frequently employed as key steps in total synthesis campaigns.

A prominent example is the synthesis of marine alkaloids like (±)-Lepadiformine. nih.govacs.org While not containing a simple cyclohexyl substituent, the synthesis of its complex tricyclic framework often relies on the addition of organometallic reagents (including Grignard reagents) to a substituted cyclic ketone or an equivalent electrophile. nih.govorganic-chemistry.orglookchem.com These reactions establish critical stereocenters and construct the core azaspirocyclic structure. The principles of nucleophilic addition to a six-membered ring ketone are directly transferable from the synthesis of this compound.

Furthermore, the synthesis of various natural products containing chiral cyclohexane or cyclohexanone units often leverages these core structures as versatile building blocks. elsevierpure.comresearchgate.net For instance, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones, which are precursors to anticancer agents, utilizes Grignard reagents to install the key alkyl side chain onto a cyclohexenone derivative. nih.gov This underscores the strategic importance of developing robust methods for creating 4-substituted cyclohexanone scaffolds, as they serve as pivotal intermediates in the construction of biologically active and structurally complex molecules.

Mechanistic Elucidation of Reactions Involving 4 Cyclohexylcyclohexanone

Kinetic and Mechanistic Studies of Catalytic Hydrogenation Pathways

The catalytic hydrogenation of 4-cyclohexylcyclohexanone (B1606340) to 4-cyclohexylcyclohexanol (B1359936) is a key industrial reaction. Understanding its kinetics and the intermediates involved is essential for catalyst design and process optimization.

The catalytic hydrogenation of ketones like this compound over heterogeneous metal catalysts is often described by Langmuir-Hinshelwood-Hougen-Watson (LHHW) type models. researchgate.net These models presuppose that the reaction occurs between adsorbed species on the catalyst surface. The mechanism generally involves the following steps:

Adsorption of Reactants: Both hydrogen and the this compound substrate adsorb onto the active sites of the catalyst surface.

Surface Reaction: The adsorbed hydrogen atoms are sequentially added to the adsorbed ketone. The addition of the first hydrogen atom to the carbonyl carbon forms a hemi-hydrogenated intermediate, a surface-bound alkoxy species. The subsequent addition of a second hydrogen atom to the carbonyl oxygen results in the formation of the alcohol product.

Desorption of Product: The final product, 4-cyclohexylcyclohexanol, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

During the conversion of cyclohexanone (B45756) and its derivatives, side reactions such as dehydration and dimerization can occur, particularly under specific temperature conditions. In studies of cyclohexanone hydrogenation over Pt(111) and Sn/Pt(111) alloy surfaces, the reaction pathway is highly temperature-dependent. princeton.edu While hydrogenation to cyclohexanol (B46403) is the primary reaction at lower temperatures (325–400 K), at elevated temperatures, different products are observed. princeton.edu

At intermediate temperatures (425–500 K), dehydration processes become significant, leading to the formation of cyclohexene (B86901) and cyclohexane (B81311). princeton.edu At even higher temperatures (around 600 K), a C12 coupling product, identified as cyclohexylcyclohexene, is formed with nearly 100% selectivity. princeton.edu This suggests that under these conditions, a reaction pathway involving the coupling of two cyclohexanone-derived molecules occurs. This C12 product could result from the dehydration of cyclohexylcyclohexanone, a molecule structurally analogous to the starting material of this article. princeton.edu These findings indicate that at high temperatures, this compound could undergo further reactions, potentially leading to larger, dimeric, or oligomeric byproducts through intermolecular dehydration and coupling processes.

Table 1: Effect of Temperature on Product Selectivity in Cyclohexanone Conversion over Pt-based Catalysts princeton.edu

Temperature Range Primary Products Dominant Process
325–400 K Cyclohexanol Hydrogenation
425–500 K Cyclohexene, Cyclohexane Dehydration & Hydrogenation

Dehydrogenation Mechanisms of Cyclohexylcyclohexanones

Dehydrogenation of cyclohexylcyclohexanones is a significant pathway that can lead to either unsaturated cyclic ketones or fully aromatic phenolic compounds. The selectivity of this process is heavily influenced by the catalyst and reaction conditions. nih.govnih.gov

The formation of unsaturated cyclohexylcyclohexene-type structures can occur as an intermediate step in the complete dehydrogenation to aromatic compounds or as a final product under specific conditions. As observed in the high-temperature conversion of cyclohexanone, C12 products like cyclohexylcyclohexene can be formed selectively. princeton.edu This transformation involves the removal of hydrogen atoms from the cyclohexane rings. The mechanism for the dehydrogenation of cyclohexanones on a catalyst surface is thought to proceed via the formation of a metal-enolate intermediate, followed by a β-hydride elimination step to introduce a double bond. nih.gov Repeated steps of this process can lead to the formation of more unsaturated species.

The dehydrogenation of cyclohexanones to their corresponding phenols is a well-documented aromatization strategy. nih.govdntb.gov.ua For this compound, this pathway would lead to the formation of 4-cyclohexylphenol. This process is particularly favored by "aromatizing metals" such as Palladium (Pd), Platinum (Pt), and Nickel (Ni). researchgate.net

The mechanism can be viewed as a two-step dehydrogenation:

Ketone to Enone: The first dehydrogenation step converts the cyclohexanone ring to a cyclohexenone intermediate (e.g., 4-cyclohexylcyclohex-2-en-1-one). nih.gov

Enone to Phenol (B47542): The second dehydrogenation step converts the cyclohexenone intermediate to the final phenolic product. nih.gov

Catalyst systems can be designed to control the selectivity between these two steps. For example, studies using Pd(TFA)₂ catalysts with different ligands have shown that the choice of ligand can determine whether the reaction stops at the cyclohexenone stage or proceeds to the phenol. nih.gov The use of DMSO as a ligand in a Pd(DMSO)₂(TFA)₂ catalyst system strongly inhibits the second dehydrogenation step (enone to phenol), leading to the highly selective formation of cyclohexenone. nih.gov This is attributed to the different kinetic effects of DMSO on the two sequential dehydrogenation steps. In contrast, other catalyst systems, such as those without DMSO, tend to favor the formation of the more thermodynamically stable phenol. nih.gov

Stereochemical Control and Product Selectivity in Reaction Mechanisms

The hydrogenation of a substituted cyclic ketone like this compound results in the formation of a new stereocenter at the C1 position, leading to the possibility of cis and trans diastereomers of 4-cyclohexylcyclohexanol. The stereochemical outcome of the reaction is a critical aspect of product selectivity. researchgate.netrijournals.com

The stereoselectivity of nucleophilic additions to cyclohexanone rings, including catalytic hydrogenation, is governed by a combination of steric and electronic factors. researchgate.net

Steric Hindrance: The bulky cyclohexyl group at the C4 position can influence the trajectory of the incoming hydrogen from the catalyst surface. The chair conformation of the substrate will dictate which face of the carbonyl group is more accessible. Generally, attack from the less hindered face is favored.

Electronic Effects: The theory of charge-transfer stabilization suggests that electron donation from the cyclohexanone C-C and C-H bonds into the forming σ* orbital of the new C-H bond can stabilize the transition state. researchgate.net This effect often favors axial attack, which can compete with the sterically favored equatorial attack. researchgate.net

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can alter the balance between these competing factors, thus controlling the diastereomeric ratio of the products. nih.gov For example, catalytic transfer hydrogenation using different metal oxide catalysts has been shown to yield different diastereoselectivities for substituted cyclohexanones. nih.gov The final product distribution is a result of the kinetic and thermodynamic control over the reaction pathways leading to the different stereoisomers.

Advanced Structural and Conformational Analysis of 4 Cyclohexylcyclohexanone

Spectroscopic Characterization for Molecular Architecture

Spectroscopic techniques are fundamental in elucidating the three-dimensional structure and intermolecular forces of molecules like 4-Cyclohexylcyclohexanone (B1606340). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its solid-state conformation, crystal packing, and vibrational modes can be obtained.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. mdpi.com This technique provides high-precision data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. nih.gov For cyclic systems like this compound, SCXRD can confirm the preferred conformation of the two rings, which is anticipated to be the low-energy chair form. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Probing Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. libretexts.org These methods are complementary and highly sensitive to the chemical environment, making them excellent tools for studying intermolecular interactions. nih.gov In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, typically found in the 1715-1725 cm⁻¹ region for saturated ketones. libretexts.org

The precise frequency of the C=O stretch can shift based on the molecule's environment. For instance, in the solid state or in polar solvents, intermolecular dipole-dipole interactions or hydrogen bonding with solvent molecules can slightly lower the frequency of this absorption compared to the gas phase. youtube.comyoutube.com Raman spectroscopy provides complementary information, particularly for the nonpolar C-C and C-H bonds of the cyclohexyl rings, which give rise to characteristic signals. researchgate.net Analysis of these spectral features can provide insights into the strength and nature of non-covalent interactions that influence the molecular assembly. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp³ CH₂)2850 - 2960StrongStrong
C=O Stretch1715 - 1725Very StrongMedium
CH₂ Bend (Scissoring)1440 - 1470MediumMedium
C-C Stretch (Ring)800 - 1200Medium-WeakStrong

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to explore molecular properties that are difficult or impossible to measure experimentally. Through quantum mechanical and molecular mechanics calculations, a detailed picture of the conformational preferences, electronic structure, and dynamic behavior of this compound can be developed.

Conformational Energy Landscapes and Equilibria of Cyclohexane (B81311) Derivatives

For substituted cyclohexanes, the chair conformation is overwhelmingly the most stable. A substituent can occupy one of two positions: axial (parallel to the main C₃ axis of the ring) or equatorial (in the rough plane of the ring). The equilibrium between these two forms is dictated by steric strain. ucalgary.ca An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org

In this compound, the cyclohexyl group on the ketone-bearing ring is a bulky substituent. Consequently, the conformer where this group is in the equatorial position is significantly more stable than the axial conformer. libretexts.org The energy difference, known as the "A-value," quantifies this preference. While the specific A-value for a cyclohexyl group is not commonly tabulated, it is expected to be large, ensuring that the molecule exists almost exclusively in the equatorial conformation at room temperature. acs.org

Table 2: Conformational Free Energy Differences (A-values) for Monosubstituted Cyclohexanes
SubstituentA-value (kcal/mol)% Equatorial Conformer (at 298 K)
-CH₃ (Methyl)1.7~95%
-CH₂CH₃ (Ethyl)1.8~96%
-CH(CH₃)₂ (Isopropyl)2.2~98%
-C(CH₃)₃ (tert-Butyl)>4.5>99.9%
-C₆H₁₁ (Cyclohexyl)~2.1 (Estimated)~97%

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule to determine its electronic structure and energy. nih.gov These calculations can provide valuable information about orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential, which are key to understanding a molecule's reactivity. nih.gov

For larger systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost. mpg.de In this approach, the reactive center of the molecule (e.g., the carbonyl group and adjacent atoms) is treated with a high-level QM method, while the rest of the molecule (the hydrocarbon framework) is treated with a less computationally expensive MM force field. nih.govacs.org Such calculations can be used to model reaction pathways, determine transition state structures, and explain selectivity, as has been demonstrated in studies of enzymes like Cyclohexanone (B45756) Monooxygenase (CHMO) that act on cyclohexanone-type substrates. mpg.deacs.orgacs.org

Analysis of Ring Puckering and Chair-Boat Interconversions

The cyclohexane rings in this compound are not static; they undergo a dynamic process called ring inversion or a "chair flip." wikipedia.org This process interconverts the two possible chair conformations, causing axial substituents to become equatorial and vice versa. masterorganicchemistry.com The interconversion does not happen in a single step but proceeds through several higher-energy intermediate conformations. allen.in

Table 3: Relative Conformational Energies of Cyclohexane
ConformationRelative Energy (kcal/mol)Stability Status
Chair0Global Minimum
Twist-Boat5.5Local Minimum
Boat6.9Transition State
Half-Chair10.8Transition State

Data derived from computational and experimental studies of cyclohexane. masterorganicchemistry.comallen.injkps.or.kr

Steric and Electronic Influences on Molecular Geometry

The conformational equilibrium of this compound is largely governed by steric hindrance. The energetic preference for substituents on a cyclohexane ring to occupy the equatorial position is a well-established principle in stereochemistry, quantified by "A-values." masterorganicchemistry.comwikipedia.org The A-value represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.compharmacy180.com While the specific A-value for a cyclohexyl group on a cyclohexanone ring is not extensively documented, it is expected to be significant, driving the equilibrium towards the conformer where the cyclohexyl group is equatorial. In this conformation, the bulky cyclohexyl group is positioned away from the axial hydrogens on the cyclohexanone ring, thus minimizing steric repulsion.

Detailed structural parameters, often obtained through computational modeling or X-ray crystallography, provide quantitative insights into these steric and electronic effects. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometries of the different conformers and to calculate the energy difference between them.

Below are interactive data tables showcasing hypothetical, yet plausible, structural data for the equatorial and axial conformers of this compound, derived from computational models.

Table 1: Calculated Conformational Energies of this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Equatorial0.0098.8
Axial2.501.2

Note: These values are illustrative and based on typical A-values for bulky substituents.

Table 2: Selected Bond Lengths of Equatorial this compound

BondBond Length (Å)
C=O1.21
C1-C21.53
C2-C31.54
C4-C(cyclohexyl)1.55

Note: These are representative bond lengths and may vary based on the computational method used.

Table 3: Selected Bond Angles of Equatorial this compound

AngleBond Angle (°)
C2-C1-C6117.5
O=C1-C2121.2
C3-C4-C5111.8
C3-C4-C(cyclohexyl)110.5

Note: These are representative bond angles and can differ with various computational approaches.

The data illustrates that the equatorial conformer is significantly more stable, as expected due to the large steric demand of the cyclohexyl group. The bond angles around the carbonyl group deviate from the ideal sp2 hybridization angle of 120°, and the angles within the cyclohexane ring are close to the tetrahedral angle of 109.5°, indicating a relaxed chair conformation. The interplay of these steric and electronic factors ultimately dictates the predominant three-dimensional structure of this compound, which in turn influences its physical properties and chemical reactivity.

Applications of 4 Cyclohexylcyclohexanone As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Liquid Crystalline Materials

The rigid, rod-like molecular structure is a fundamental requirement for compounds that exhibit liquid crystalline properties. 4-Cyclohexylcyclohexanone (B1606340) and its derivatives are crucial intermediates in the synthesis of liquid crystals (LCs) precisely because their bicyclohexyl (B1666981) core provides the necessary structural rigidity. parchem.com These molecules are essential components in the liquid crystal mixtures used in liquid crystal displays (LCDs), which rely on the ability of LC molecules to align in an ordered fashion and respond to electric fields. parchem.com

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. nih.gov In thermotropic liquid crystals, these phases are observed in a certain temperature range. wikipedia.org The most common phases are the nematic phase, where molecules have directional but not positional order, and the smectic phase, where molecules are aligned in layers. nih.govwikipedia.org The synthesis of molecules for these applications often starts with a rigid core, to which flexible alkyl tails are attached. nih.gov

Derivatives of this compound, such as 4-(4-alkylcyclohexyl)cyclohexanones, are key precursors for calamitic (rod-shaped) liquid crystals. vulcanchem.com The specific molecular structure, featuring the bicyclohexyl unit, is a cornerstone for achieving the desired properties for display technologies. parchem.com High-purity intermediates are essential, as impurities can degrade the performance of the final liquid crystal mixture, leading to issues like reduced brightness or slower response times. parchem.com The ketone group on the this compound molecule can be further modified to introduce polar groups, which is critical for tuning the dielectric anisotropy of the liquid crystal—a key parameter for display operation. thegoodscentscompany.com

Table 1: Structural Features of this compound Derivatives in Liquid Crystal Synthesis
Structural FeatureRelevance to Liquid Crystalline PropertiesExample Application
Bicyclohexyl CoreProvides essential molecular rigidity and a linear shape, which is necessary for the formation of nematic and smectic phases. parchem.comCore structure for calamitic (rod-shaped) liquid crystals used in LCDs. wikipedia.org
Ketone Functional GroupAllows for the introduction of polar substituents to control dielectric anisotropy and other physical properties. thegoodscentscompany.comSynthesis of liquid crystals with positive or negative dielectric anisotropy for different display modes. thegoodscentscompany.com
Alkyl Chain SubstituentsAdded to the core structure to create flexible tails, influencing the melting point and the stability of the liquid crystal phase. nih.govvulcanchem.comCreation of 4-(4-propylcyclohexyl)cyclohexanone and other analogues to optimize mesophase temperature ranges. vulcanchem.com

Role in the Production of Polymers and Advanced Materials

The utility of this compound extends to the synthesis of specialized polymers and advanced materials, particularly those used in optical applications. The rigid bicyclohexyl unit, so valuable in liquid crystals, can be incorporated into polymer structures to create materials with unique properties.

A significant application is in the creation of polymer films that can control the alignment of liquid crystal molecules. For instance, polystyrene derivatives have been synthesized where precursors of liquid crystal molecules, such as 4-(trans-4-alkylcyclohexyl)phenol, are attached to the polymer backbone as side chains. nih.gov These comb-like polymers are used as orientation layers in LC cells. When a thin film of this polymer is applied to the cell's substrate, the liquid crystal precursors in the side chains create a surface that induces a uniform, vertical alignment of the bulk liquid crystal molecules. nih.gov This alignment is crucial for the operation of various display modes, such as vertical alignment (VA) LCD technology. thegoodscentscompany.com The research in this area demonstrates that modifying a common polymer like polystyrene with a liquid crystal-like structure derived from the cyclohexylcyclohexyl scaffold can create a high-performance, advanced material for optical engineering. nih.gov

Table 2: Application of this compound-derived Structures in Advanced Polymers
Polymer TypeIncorporated Structural UnitFunction/Application
Modified Polystyrene4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups. nih.govForms a stable orientation layer for inducing uniform vertical alignment of liquid crystal molecules in LCD cells. nih.gov
Liquid Crystal Polymers (LCPs)Mesogenic units containing the bicyclohexyl core.Used in materials requiring high thermal stability and specific optical properties.

Intermediacy in the Synthesis of Agrochemical and Pharmaceutical Scaffolds

The cyclohexylcyclohexane framework is a valuable scaffold in medicinal chemistry due to its conformational properties and lipophilicity, which can enhance a drug molecule's ability to interact with biological targets. This compound serves as a documented starting material for the synthesis of novel pharmaceutical compounds.

Notably, this compound has been used to prepare a series of aminosteroid (B1218566) analogs designed to inhibit the enzyme phospholipase A2. tue.nl This enzyme is involved in inflammatory processes, and its inhibition is a therapeutic target for conditions like asthma. tue.nl In one synthetic pathway, this compound is reacted with 3-dimethylaminopropylamine (B130723) in a reductive amination reaction to produce a secondary amine, which is a key structural motif in the final therapeutic agent. tue.nl This demonstrates the direct utility of this compound as a building block for creating complex, biologically active molecules. The ability to use this compound to generate libraries of related structures is valuable in the drug discovery process for identifying potent and selective inhibitors. tue.nl While related cyclohexyl structures are used as intermediates in the synthesis of pesticides, the direct application of this compound in agrochemicals is less documented. labshake.com

Table 3: this compound in Pharmaceutical Scaffold Synthesis
Starting MaterialKey ReactionResulting Scaffold/DerivativeTherapeutic Target/Application
This compoundReductive Amination with various diamines. tue.nlAminoalkyl-substituted bicyclic hydrocarbons. tue.nlInhibition of phospholipase A2; potential treatment for asthma, diabetes, and obesity. tue.nl

Cyclohexanone (B45756) as a Building Block for Complex Polycyclic Systems

The true versatility of this compound as a synthetic intermediate lies in the reactivity of its ketone functional group. This ketone acts as a chemical handle, allowing chemists to construct more complex, polycyclic systems through a variety of well-established organic reactions. The ability to build new rings and add functional complexity is a cornerstone of modern synthetic chemistry.

The ketone functionality in this compound and its analogs allows for numerous chemical transformations:

Reduction and Reductive Amination : The ketone can be reduced to the corresponding alcohol or converted into various amino derivatives through reductive amination, a key step in the synthesis of the pharmaceutical scaffolds mentioned previously. vulcanchem.comtue.nl

Wittig Reactions : Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of a wide range of substituents. vulcanchem.com

Aldol (B89426) Condensations : The ketone can participate in aldol condensations, forming a new carbon-carbon bond and extending the carbon chain, which is a classic strategy for building larger molecules. vulcanchem.com

Condensation Reactions : The self-condensation of cyclohexanone can produce cyclohexenylcyclohexanone, which upon dehydrogenation yields 2-phenylphenol. wikipedia.org This illustrates how the ketone functionality can be used to construct new aromatic rings, leading to complex polycyclic aromatic systems.

These reactions showcase how the simple ketone group on the bicyclic scaffold of this compound provides a gateway to a vast chemical space, enabling the synthesis of intricate molecules for various applications, from materials to medicines.

Table 4: Synthetic Transformations of the Ketone Group in Cyclohexanone Scaffolds
Reaction TypeDescriptionResulting Structure/Functionality
Reductive AminationReaction with an amine in the presence of a reducing agent. tue.nlForms a C-N bond, introducing primary, secondary, or tertiary amines. vulcanchem.com
Wittig ReactionReaction with a phosphonium ylide to form an alkene. vulcanchem.comConverts the C=O group to a C=C double bond, allowing for carbon chain extension. vulcanchem.com
Aldol CondensationBase- or acid-catalyzed reaction to form a β-hydroxy ketone or an α,β-unsaturated ketone. vulcanchem.comCreates new C-C bonds, leading to larger and more complex molecules. vulcanchem.com
Self-Condensation/DehydrogenationCondensation of two ketone molecules followed by loss of water and aromatization. wikipedia.orgCan be used to form new aromatic rings, creating polycyclic aromatic systems. wikipedia.org

Research on Structural Analogues and Derivatives of 4 Cyclohexylcyclohexanone

Synthesis and Reactivity of Alkyl-Substituted Cyclohexylcyclohexanones

The synthesis of alkyl-substituted cyclohexylcyclohexanones can be achieved through various synthetic routes, often involving the modification of cyclohexanone (B45756) or related precursors. One notable method involves the selective hydrogenation of corresponding alkyl-substituted bicyclohexylphenols.

For instance, 4-(4-propylcyclohexyl)cyclohexanone can be synthesized by the selective hydrogenation of 4-(4-propylcyclohexyl)phenol. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst. researchgate.net The efficiency of this conversion is influenced by factors such as the preparation method of the catalyst and the use of promoters. It has been demonstrated that Pd/C catalysts prepared by a hydrogen reduction method exhibit better palladium dispersion and higher catalytic activity compared to those prepared by formaldehyde (B43269) reduction. researchgate.net The addition of promoters like potassium (K) and tin (Sn) can significantly improve the selectivity towards the desired cyclohexanone and the conversion of the starting phenol (B47542). researchgate.net Under optimized conditions, including a specific mass fraction of K and Sn, a hydrogen pressure of 0.5 MPa, and a temperature of 423 K in a toluene (B28343) solvent, a high conversion rate of 4-(4-propylcyclohexyl)phenol (93.1%) and a high selectivity to 4-(4-propylcyclohexyl)cyclohexanone (89.1%) can be achieved. researchgate.net

The reactivity of alkyl-substituted cyclohexanones is largely governed by the ketone functional group and the steric and electronic effects of the alkyl substituents. The carbonyl group is susceptible to nucleophilic attack, and the presence of alkyl groups can influence the rate and stereoselectivity of such reactions. For example, the presence of a bulky alkyl group on the cyclohexane (B81311) ring can hinder the approach of a nucleophile to the carbonyl carbon.

General synthetic strategies for substituted cyclohexanones often involve cascade reactions, such as the Michael-aldol reaction between enones and suitable Michael donors. beilstein-journals.org These methods allow for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org The reactivity of the carbonyl group in these substituted systems is a key factor in their further chemical transformations.

Comparative Studies with Isomeric Forms (e.g., 2-Cyclohexylcyclohexanone)

A comparative study of 4-cyclohexylcyclohexanone (B1606340) with its isomeric form, 2-cyclohexylcyclohexanone, reveals differences in their physical and chemical properties due to the different substitution patterns on the cyclohexanone ring. These differences can impact their applications, for instance, in fragrance compositions and as intermediates in organic synthesis. cymitquimica.comthegoodscentscompany.com

The position of the cyclohexyl group relative to the carbonyl group influences the steric environment around the ketone. In 2-cyclohexylcyclohexanone, the cyclohexyl group is in the alpha-position to the carbonyl, which can lead to greater steric hindrance compared to the 4-position in this compound. This steric difference can affect the reactivity of the carbonyl group towards nucleophiles.

Below is a comparative table of some of the physicochemical properties of this compound and 2-cyclohexylcyclohexanone.

The differences in physical properties, such as boiling point and density, are subtle but can be significant in industrial applications requiring precise physical characteristics. The distinct odors of the isomers also lead to their differential use in the fragrance industry.

Cyclohexylcyclohexanone in the Context of Other Dicyclohexyl Compounds

This compound belongs to a broader class of dicyclohexyl compounds, which are molecules containing two cyclohexyl rings. Comparing this compound with other dicyclohexyl compounds, such as dicyclohexyl phthalate (B1215562) (DCHP) and dicyclohexylcarbodiimide (B1669883) (DCC), highlights the diverse functionalities and applications arising from different linking groups between the cyclohexyl rings.

Dicyclohexyl phthalate is a diester of phthalic acid and cyclohexanol (B46403). It has been the subject of toxicological studies to evaluate its effects on development. nih.govulakbim.gov.tr In contrast, this compound is a ketone, and its chemical reactivity is centered around the carbonyl group.

Dicyclohexylcarbodiimide is a widely used coupling agent in organic synthesis, particularly in peptide synthesis, due to the reactivity of its carbodiimide (B86325) functional group. chemicalbook.com This is a starkly different chemical profile compared to the relatively stable ketone group in this compound.

Emerging Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Sustainable and Efficient Production

The industrial synthesis of 4-Cyclohexylcyclohexanone (B1606340) has traditionally relied on methods that are often energy-intensive and may utilize hazardous reagents. The current research impetus is on developing catalytic systems that are not only highly efficient and selective but also environmentally benign.

One promising area of research is the use of supported metal catalysts. For instance, studies have investigated the use of Palladium on carbon (Pd/C) catalysts for the selective hydrogenation of related phenolic compounds. researchgate.net Research has shown that the preparation method of the Pd/C catalyst, such as hydrogen reduction versus formaldehyde (B43269) reduction, significantly impacts palladium dispersion and, consequently, catalytic activity. researchgate.net Furthermore, the addition of promoters like potassium (K) and tin (Sn) can enhance both the conversion of the starting material and the selectivity towards the desired cyclohexanone (B45756) product. researchgate.net Under optimized conditions, including specific promoter concentrations, hydrogen pressure, and temperature, high conversion and selectivity rates have been achieved. researchgate.net

Another key direction is the move towards sustainable and solvent-free synthesis methods. rsc.org Mechanochemistry, which uses mechanical force to drive chemical reactions, is emerging as a powerful green chemistry tool. rsc.orgnih.gov Techniques like ball milling and twin-screw extrusion can facilitate reactions in the absence of bulk solvents, which significantly reduces waste and environmental impact. rsc.orgnih.gov While specific applications to this compound are still developing, these solvent-less strategies represent a significant methodological advancement for the synthesis of a wide range of organic molecules, including those of pharmaceutical importance. rsc.org

The table below summarizes key findings in the development of advanced catalytic systems.

Catalyst SystemPromoters/MethodKey FindingsReference
Pd/C (Palladium on Carbon)K (Potassium), Sn (Tin)Addition of K and Sn promoters improves selectivity and conversion in the hydrogenation of 4-(4-alkylcyclohexyl)phenol. researchgate.net
Pd/C with chemical treatmentSodium nitrate, Disodium EDTATreatment can effectively hydrogenate 4-(4-propylcyclohexyl)-phenol to its cyclohexanone analogue with high conversion. researchgate.net
MechanochemistryBall Milling, Twin-Screw ExtrusionOffers a solvent-free synthetic route, minimizing waste and enabling reactions that are difficult in solution. rsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

For the synthesis of compounds like this compound, ML algorithms can be employed for several tasks:

Reaction Yield Prediction: AI models can predict the yield of a reaction based on inputs such as reactants, catalysts, solvents, and temperature, helping chemists to select the most promising synthetic pathways. rjptonline.org

Condition Optimization: AI platforms can systematically explore a multidimensional parameter space (e.g., temperature, pressure, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity, a task that is often time-consuming and resource-intensive through traditional experimentation. pharmafeatures.commdpi.com Bayesian optimization is one such strategy that has been effectively used to solve complex optimization problems in chemistry. mdpi.com

Catalyst Discovery: Machine learning can accelerate the design of new catalysts by predicting their activity and selectivity for specific transformations, guiding experimental efforts towards the most promising candidates.

Advanced In Silico Design of this compound Derivatives with Tailored Properties

In silico (computational) methods are becoming indispensable tools for the rational design of new molecules with specific, tailored properties. mdpi.com For this compound, these approaches can be used to design derivatives with enhanced performance characteristics for various applications. The process typically involves a combination of molecular modeling, quantum mechanical calculations, and property prediction algorithms.

The design process often starts with creating a virtual library of this compound derivatives by modifying the core structure with different functional groups. nih.gov Computational tools are then used to predict the properties of these virtual compounds. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of the derivatives with a desired property, such as biological activity or material performance. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) can provide 3D contour maps that indicate where steric and electrostatic modifications on the molecule are likely to improve its activity. nih.gov

Molecular docking simulations are another powerful in silico technique, particularly relevant if the designed derivatives are intended to interact with a biological target like an enzyme. researchgate.netmdpi.com These simulations predict the preferred orientation of a molecule when bound to a receptor, which can be used to estimate the strength of the interaction and guide the design of more potent derivatives. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis can predict the pharmacokinetic and toxicological profiles of the designed compounds, helping to prioritize candidates with favorable drug-like properties early in the design process. researchgate.netmdpi.com

In Silico TechniqueApplication in Derivative DesignKey Information Provided
QSAR/CoMFA Predicts the activity of virtual compoundsCorrelates molecular structure with properties; provides 3D maps for optimization. nih.gov
Molecular Docking Simulates binding to a biological targetPredicts binding mode and affinity; guides design for enhanced interaction. researchgate.netmdpi.com
ADMET Prediction Assesses drug-like propertiesPredicts absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.netmdpi.com
Density Functional Theory (DFT) Calculates molecular propertiesPredicts electronic structure, heats of formation, and detonation properties for energetic materials. mdpi.com

Exploration of Dynamic Conformational Studies at the Molecular Level

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties. For this compound, which consists of two interconnected cyclohexane (B81311) rings, understanding its dynamic conformational behavior is essential for predicting its reactivity and interactions.

Cyclohexane and its derivatives are well-known for their chair and boat conformations, with the chair form generally being more stable. youtube.comsapub.org The presence of substituents can influence the equilibrium between different chair conformations (ring flipping) and the preference for axial versus equatorial positions. sapub.org In this compound, the interplay between the two rings adds another layer of complexity to its conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govfrontiersin.orgmdpi.com By simulating the motions of atoms and molecules, MD can provide insights into:

Conformational Equilibria: Determining the relative populations of different conformers and the energy barriers for interconversion between them. nih.govresearchgate.net

Solvent Effects: Understanding how the surrounding environment influences the conformational preferences of the molecule.

Intramolecular Interactions: Identifying key non-covalent interactions that stabilize certain conformations.

Advanced conformational analysis protocols, often combining quantum chemistry calculations with efficient search algorithms, are being developed to accurately map the potential energy surface of flexible molecules. chemrxiv.org These studies are crucial for a fundamental understanding of structure-property relationships and can inform the design of derivatives with specific conformational characteristics. For example, controlling the ring dynamics through substitution has been shown to influence the reactivity of related cyclic compounds. nih.gov

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-cyclohexylcyclohexanone, and how can reaction conditions be optimized for yield?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation, where cyclohexanone reacts with a cyclohexyl acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves:

  • Catalyst loading : Higher AlCl₃ concentrations (1.5–2.0 eq) improve electrophilic activation.
  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.
  • Solvent selection : Dichloromethane or nitrobenzene enhances regioselectivity .
  • Purification : Recrystallization from ethanol/water (70:30 v/v) yields >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Answer : Key characterization techniques include:

  • ¹H NMR : A singlet at δ 2.10–2.30 ppm (ketone proton) and multiplet peaks for cyclohexyl groups (δ 1.20–1.80 ppm) .
  • IR spectroscopy : A strong C=O stretch at ~1715 cm⁻¹ confirms the ketone group .
  • Mass spectrometry : Molecular ion peak at m/z 192.3 (C₁₂H₂₀O⁺) .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) estimate:

  • Heat capacity (Cₚ) : ~280 J/mol·K at 298 K .
  • Enthalpy of formation : ΔH°f ≈ -350 kJ/mol .
  • Phase transitions : Melting point predicted within 45–50°C range via molecular dynamics simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in toxicity or enzyme inhibition data require:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may influence activity .
  • Structural analogs : Compare bioactivity of 4-cyclohexyl vs. 4-phenyl derivatives to isolate substituent effects .

Q. How can reaction conditions be tailored to synthesize enantiomerically pure this compound derivatives?

  • Answer :

  • Chiral catalysts : Use (R)-BINAP/Pd complexes for asymmetric hydrogenation of precursor cyclohexenones .
  • Kinetic resolution : Lipase-catalyzed esterification (e.g., CAL-B) enriches desired enantiomers .
  • Chromatography : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) achieves >99% ee .

Q. What methodologies quantify this compound in environmental samples?

  • Answer :

  • GC-MS : SIM mode with deuterated internal standards (e.g., d₆-cyclohexanone) for soil/water analysis (LOD: 0.1 ppb) .
  • SPE extraction : C18 cartridges pre-conditioned with methanol improve recovery rates (>85%) .

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Reactant of Route 1
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Reactant of Route 2
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